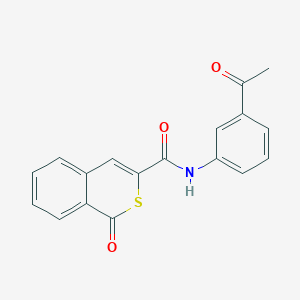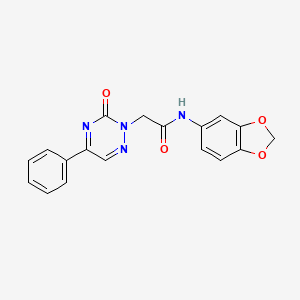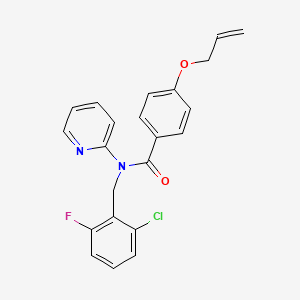![molecular formula C19H15ClF3N3O3 B11318412 N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11318412.png)
N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-clorobencil)-2-[2-(trifluorometil)-6,7-dihidro-1H-[1,4]dioxino[2,3-f]bencimidazol-1-il]acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de benzimidazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-clorobencil)-2-[2-(trifluorometil)-6,7-dihidro-1H-[1,4]dioxino[2,3-f]bencimidazol-1-il]acetamida normalmente implica varios pasos, comenzando desde precursores disponibles comercialmente. Una ruta sintética común podría incluir:
Formación del núcleo de benzimidazol: Esto se puede lograr condensando o-fenilendiamina con un ácido carboxílico adecuado o su derivado.
Introducción de la porción dioxina: Este paso implica la ciclización de intermedios apropiados en condiciones ácidas o básicas.
Adición del grupo clorobencilo: Esto se puede hacer a través de reacciones de sustitución nucleofílica.
Incorporación del grupo trifluorometil: Este paso a menudo requiere el uso de agentes trifluorometilantes en condiciones controladas.
Métodos de producción industrial
La producción industrial de tales compuestos normalmente implica la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-clorobencil)-2-[2-(trifluorometil)-6,7-dihidro-1H-[1,4]dioxino[2,3-f]bencimidazol-1-il]acetamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El grupo clorobencilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Haluros de alquilo, nucleófilos como aminas o tioles.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir óxidos de benzimidazol, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antivirales o anticancerígenas.
Medicina: Posible uso como agente farmacéutico debido a sus actividades biológicas.
Industria: Aplicaciones en ciencia de materiales, como el desarrollo de nuevos polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-(2-clorobencil)-2-[2-(trifluorometil)-6,7-dihidro-1H-[1,4]dioxino[2,3-f]bencimidazol-1-il]acetamida dependería de su objetivo biológico específico. En general, los derivados de benzimidazol pueden interactuar con varios objetivos moleculares, como enzimas, receptores o ADN. El grupo trifluorometil puede mejorar la lipofilia y la estabilidad metabólica del compuesto, mejorando potencialmente su eficacia.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de benzimidazol: Compuestos como albendazol, mebendazol y tiabendazol.
Compuestos trifluorometilados: Compuestos como fluoxetina y efavirenz.
Singularidad
N-(2-clorobencil)-2-[2-(trifluorometil)-6,7-dihidro-1H-[1,4]dioxino[2,3-f]bencimidazol-1-il]acetamida es única debido a la combinación de sus características estructurales, como el núcleo de benzimidazol, la porción dioxina y el grupo trifluorometil. Estas características pueden impartir propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C19H15ClF3N3O3 |
|---|---|
Peso molecular |
425.8 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide |
InChI |
InChI=1S/C19H15ClF3N3O3/c20-12-4-2-1-3-11(12)9-24-17(27)10-26-14-8-16-15(28-5-6-29-16)7-13(14)25-18(26)19(21,22)23/h1-4,7-8H,5-6,9-10H2,(H,24,27) |
Clave InChI |
UKEDGQRMYMFKKK-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=C3C(=C2)N(C(=N3)C(F)(F)F)CC(=O)NCC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11318344.png)

![1-(4-ethylphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11318355.png)
![N-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11318358.png)

![N-methyl-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11318369.png)

![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-phenylacetamide](/img/structure/B11318377.png)
![5-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11318385.png)
![N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11318386.png)
![5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318391.png)

![N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11318400.png)
![2-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11318409.png)
